molecular formula C10H16O B8653025 2-Carene epoxide

2-Carene epoxide

Cat. No. B8653025
M. Wt: 152.23 g/mol
InChI Key: GGOZBGQCWVKOSB-UHFFFAOYSA-N
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Patent
US04136119

Procedure details

Approximately 20 mg of ZnBr2 (Fisher Certified-not fused) was added to 3 mL of toluene which had been distilled and stored over molecular sieves. The mixture was brought to reflux with vigorous stirring (to disperse the solid zinc bromide) in an apparatus which had been well flushed with nitrogen and equipped with a drying tube. Three quarters of a mixture of 2,3-epoxycarane (150 mg, 0.98 mmol) and 3 mL of toluene was added immediately. After 10 min the remaining one quarter was added over a 10 min period. Forty minutes after initial oxide addition the reaction mixture was cooled, taken up in 30 mL of ether, washed successively with water (2 × 10 mL), saturated NaHCO3 (1 × 10 mL), saturated NaCl (1 × 10 mL) and dried over anhydrous Na2SO4. Partial removal of solvent under reduced pressure afforded an oily residue from which 2-methyl-4-isopropylcyclohex-3-en-1-one (MICO) was isolated by preparative VPC. IR (CCl4) 2975, 1720, 1360, 1200, 1180(d), 970 and 930 reciprocal centimeters; UV (95% EtOH) lambda (max) 290 nm (extinction coefficient = 90.9); NMR (DCCl3) PPM 1.04 (d, 6H, J = 7 Hz, CH3 --C--CH3), 1.14 (d, 3H, J = 7 Hz, CH3 --C--), 2.3 (quintet, 1H, J = 7 Hz), 2.46 (n, M, 4H), 2.88 (br, Q with additional splitting H--C--C=O), 5.37 (n, M, 1H, H--C=C); MS m/e (rel. intensity) 153(4), 152(42), 135(5), 100(65), 109(10), 96(11), 95(100), 81(30), 68(10), 67(25), 55(11). Anal. calcd. for C10H16O: C, 78.89; H, 10.59. Found: C, 79.08; H, 10.41. An IR of the major product of the reaction showed a peak at 1720 reciprocal centimeters, attributed to the presence of a nonconjugated carbonyl. The product MICO exhibited a cool, refreshing menthol fragrance with a slight raspberry note which finds utility for the compound in odorant compositions.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(C)C=CC=CC=1.[O:8]1[C:14]2(C)[CH:9]1[CH:10]1[C:16]([CH3:18])([CH3:17])[CH:11]1[CH2:12][CH2:13]2>CCOCC.[Zn+2].[Br-].[Br-]>[CH3:1][CH:9]1[CH:10]=[C:11]([CH:16]([CH3:17])[CH3:18])[CH2:12][CH2:13][C:14]1=[O:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
O1C2C3C(CCC21C)C3(C)C
Name
Quantity
3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
20 mg
Type
catalyst
Smiles
[Zn+2].[Br-].[Br-]

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring (
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
had been distilled
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
to disperse the solid zinc bromide) in an apparatus which
CUSTOM
Type
CUSTOM
Details
had been well flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
equipped with a drying tube
ADDITION
Type
ADDITION
Details
was added immediately
ADDITION
Type
ADDITION
Details
After 10 min the remaining one quarter was added over a 10 min period
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
WASH
Type
WASH
Details
washed successively with water (2 × 10 mL), saturated NaHCO3 (1 × 10 mL), saturated NaCl (1 × 10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Partial removal of solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1C(CCC(=C1)C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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